molecular formula C21H24N2O5 B4264994 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4264994
M. Wt: 384.4 g/mol
InChI Key: YXCBAYFFEZSVOO-UHFFFAOYSA-N
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Description

3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydrazine derivatives under controlled conditions. The reaction typically requires anhydrous solvents and specific temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracetic acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products .

Major Products

Mechanism of Action

The mechanism of action of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[(4-cyclopentyloxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c24-19(12-7-9-16(10-8-12)28-15-3-1-2-4-15)22-23-20(25)17-13-5-6-14(11-13)18(17)21(26)27/h5-10,13-15,17-18H,1-4,11H2,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCBAYFFEZSVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
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3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
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3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 5
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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